

Cardiogenol C hydrochloride as a diaminopyrimidine compound for cardiomyogenesis

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Compound of Interest

Compound Name: *Cardiogenol C hydrochloride*

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Cardiogenol C Hydrochloride: A Diaminopyrimidine Compound for Cardiomyogenesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cardiogenol C, a diaminopyrimidine compound, has emerged as a significant small molecule inducer of cardiomyogenesis. This technical guide provides a comprehensive overview of **Cardiogenol C hydrochloride**, focusing on its role in promoting the differentiation of various stem and progenitor cells into cardiomyocytes. We present a compilation of quantitative data on its efficacy, detailed experimental protocols for its application, and an exploration of the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of cardiac regeneration and drug development, facilitating further investigation and application of Cardiogenol C in cardiac repair strategies.

Introduction

The limited regenerative capacity of the adult human heart following injury necessitates the exploration of novel therapeutic strategies to replace lost cardiomyocytes. Small molecules that can direct the differentiation of stem and progenitor cells into a cardiac lineage offer a promising avenue for cardiac regeneration. Cardiogenol C, a diaminopyrimidine derivative, has been identified as a potent inducer of cardiomyogenesis in various cell types, including embryonic stem cells and lineage-committed progenitors.^{[1][2][3]} This guide delves into the technical aspects of utilizing **Cardiogenol C hydrochloride** as a tool for in vitro cardiomyogenesis.

Chemical and Physical Properties

Cardiogenol C hydrochloride is the salt form of Cardiogenol C, enhancing its solubility and stability for experimental use.

- Systematic Name: 2-[[2-[(4-methoxyphenyl)amino]-4-pyrimidinyl]amino]-ethanol hydrochloride
- Molecular Formula: $C_{13}H_{16}N_4O_2 \cdot HCl$
- Molecular Weight: 296.8 g/mol
- CAS Number: 671225-39-1

Quantitative Data on Cardiomyogenic Efficacy

The cardiogenic potential of Cardiogenol C has been quantified across different cell lines and marker expression assays. The following tables summarize the key findings.

Table 1: Efficacy of Cardiogenol C in Embryonic Stem Cells

Cell Line	Concentration	Treatment Duration	Outcome	Reference
Mouse Embryonic Stem Cells (R1)	0.1 μ M (EC ₅₀)	Not specified	Induction of MHC-positive cardiomyocytes	[1]
Mouse Embryonic Stem Cells (R1)	0.25 μ M	3 days	>90% of cells express GATA-4, MEF2, and Nkx2.5; >50% are MHC-positive	[1][2]
P19 Embryonic Carcinoma Cells	1 μ M	7 days	Significant increase in ANF expression	[2]

Table 2: Efficacy of Cardiogenol C in Lineage-Committed Progenitor Cells

Cell Line	Concentration	Treatment Duration	Outcome	Reference
C2C12 Skeletal Myoblasts	1 μ M	7 days	Significant increase in ANF and Nkx2.5 expression	[2]
C2C12 Skeletal Myoblasts	0.01 - 100 μ M	7 days	Dose-dependent increase in ANF and Nkx2.5 expression (maximal at 100 μ M)	[2]
A5 Cardiovascular Progenitor Cells	Not specified	Up to 35 days	Promoted the development of spontaneously beating cardiomyocytes in cardiac bodies	[2]

Table 3: Cell Viability in the Presence of Cardiogenol C

Cell Line	Concentration Range	Treatment Duration	Assay	Outcome	Reference
C2C12 Skeletal Myoblasts	0.01 - 100 μ M	7 days	MTT Assay	No significant cytotoxic effects observed	[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for inducing cardiomyogenesis using Cardiogenol C in commonly studied cell lines.

Cardiomyogenic Differentiation of P19 Embryonic Carcinoma Cells

This protocol is adapted from studies demonstrating the induction of cardiac markers in P19 cells.[2]

- **Cell Culture:** Culture P19 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 50 U/mL penicillin, and 50 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.
- **Transfection for Reporter Assays (Optional):** For quantitative analysis of cardiac gene expression, transiently transfect P19 cells with a luciferase reporter plasmid containing a cardiac-specific promoter (e.g., ANF promoter) and a Renilla luciferase control vector for normalization.
- **Induction of Differentiation:**
 - One day after transfection (if applicable), induce differentiation by adding **Cardiogenol C hydrochloride** to the culture medium at a final concentration of 1 µM.
 - A vehicle control (e.g., DMSO or water, depending on the solvent for Cardiogenol C) should be run in parallel.
- **Treatment Duration:** Culture the cells in the presence of Cardiogenol C for 7 days, changing the medium with freshly added compound every 2 days.
- **Analysis:** After 7 days, harvest the cells for analysis, such as a dual-luciferase reporter assay to measure the expression of cardiac markers.

Cardiomyogenic Differentiation of C2C12 Skeletal Myoblasts

This protocol outlines the differentiation of lineage-committed myoblasts towards a cardiac phenotype.[2]

- **Cell Seeding:** Seed C2C12 myoblasts in a growth medium (DMEM with 20% FBS and antibiotics) at a density that allows them to reach approximately 50-70% confluency before

the formation of myotubes.

- Induction of Differentiation:
 - To initiate differentiation, replace the growth medium with a differentiation medium (DMEM with 2% horse serum and antibiotics).
 - Add **Cardiogenol C hydrochloride** to the differentiation medium at the desired concentration (e.g., 1 μ M for significant marker induction, or a range from 0.01 to 100 μ M for dose-response studies).
- Treatment and Culture: Maintain the cells in the differentiation medium with Cardiogenol C for 7 days.
- Analysis:
 - Gene Expression: Perform luciferase reporter assays (if transfected) or quantitative PCR to measure the expression of cardiac markers like ANF and Nkx2.5.
 - Cell Viability: Conduct an MTT assay to assess the cytotoxicity of the compound at various concentrations.

Formation of Beating Cardiac Bodies from A5 Cardiovascular Progenitor Cells

This protocol describes the use of Cardiogenol C to promote the formation of functional cardiomyocyte clusters.^[2]

- Cell Culture: Maintain A5 cardiovascular progenitor cells on mitotically inactivated SNL76/7 fibroblasts.
- Cardiac Body Formation:
 - Remove fibroblasts by adsorption.
 - Induce differentiation by aggregating the A5 cells to form cardiac bodies (CBs).

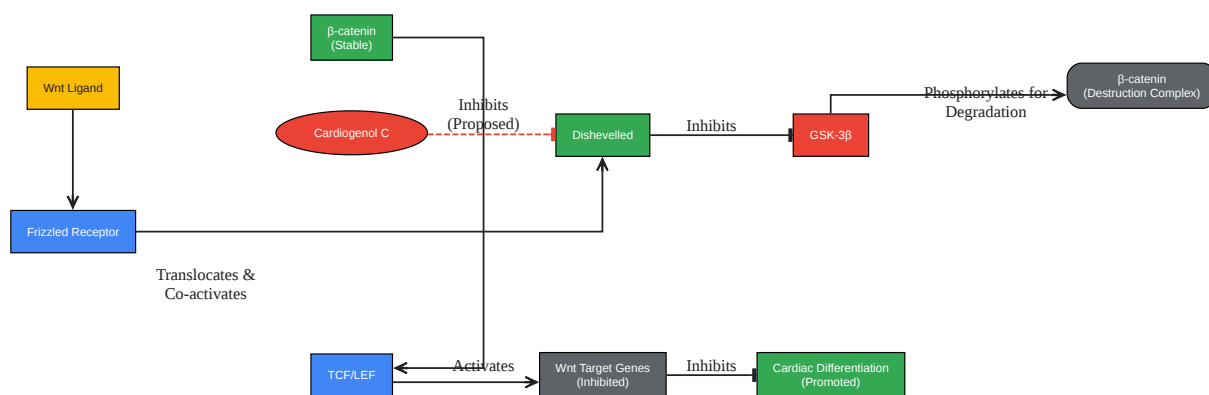
- Add Cardiogenol C to the culture medium during the aggregation and subsequent culture of the CBs.
- Long-term Culture and Observation: Monitor the cardiac bodies under a light microscope for up to 35 days.
- Functional Analysis: Quantify the percentage of CBs containing beating cardiomyocytes and the number of beating clusters per CB.

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms by which Cardiogenol C induces cardiomyogenesis are still under investigation. However, evidence points towards the modulation of key developmental signaling pathways.

Inhibition of the Wnt/ β -catenin Pathway

Studies on structurally related compounds, termed "Cardionogens," have demonstrated that they promote cardiomyocyte generation by inhibiting the canonical Wnt/ β -catenin signaling pathway.^[1] This pathway is known to have a biphasic role in cardiac development, where its initial activation is required for mesoderm induction, followed by its inhibition to allow for cardiac progenitor specification and differentiation. It is highly plausible that Cardiogenol C shares this mechanism of action, antagonizing Wnt/ β -catenin signaling to drive cells towards a cardiac fate.

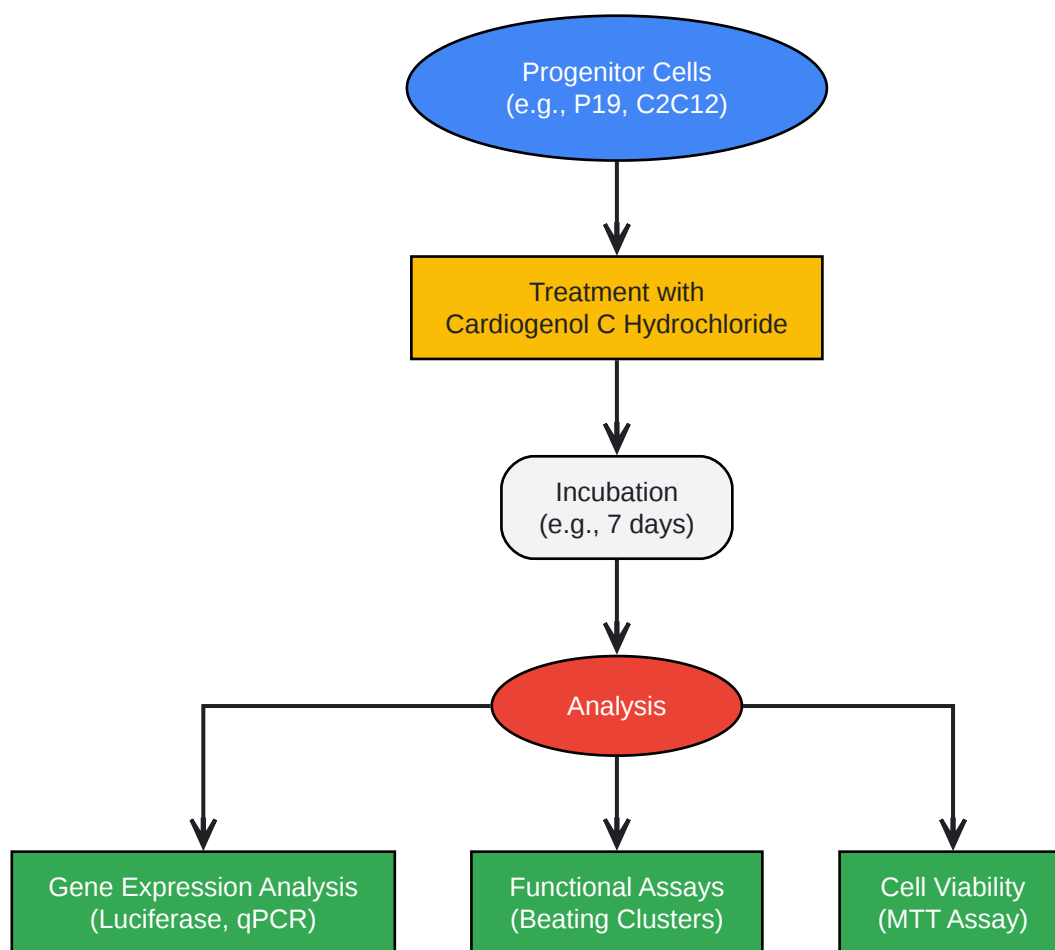


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Caption: Proposed mechanism of Cardiogenol C via inhibition of the Wnt/β-catenin signaling pathway.

Chromatin Remodeling

In a study involving mouse hair bulge progenitor cells, the cardiomyogenic activity of Cardiogenol C was associated with altered expression of several key chromatin remodeling proteins. While the specific proteins and the exact mechanism were not detailed, this suggests that Cardiogenol C may also influence the epigenetic landscape of progenitor cells, making the chromatin more accessible for the binding of cardiac-specific transcription factors and the activation of the cardiomyogenic gene program. Further research is required to elucidate the direct targets of Cardiogenol C within the chromatin remodeling machinery.



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